

Application Note and Protocols for Sample Preparation with Tazobactam ester-13C,d3

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Compound of Interest

Compound Name: Tazobactam ester-13C,d3

Cat. No.: B12395568

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Introduction

Tazobactam is a potent β -lactamase inhibitor combined with β -lactam antibiotics, such as piperacillin, to combat bacterial resistance. Accurate quantification of tazobactam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as Tazobactam ester-13C,d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.^{[1][2]}

This document provides detailed protocols for the preparation of samples using Tazobactam ester-13C,d3 as an internal standard for the quantitative analysis of tazobactam in human plasma.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of tazobactam using Tazobactam ester-13C,d3 as an internal

standard.

Table 1: Calibration Curve Parameters

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r ²)
Tazobactam	10 - 5000	> 0.995

Table 2: Precision and Accuracy

Quality Control Sample	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	10	< 15	< 15	85 - 115
Low QC	30	< 10	< 10	90 - 110
Mid QC	300	< 10	< 10	90 - 110
High QC	4000	< 10	< 10	90 - 110

Table 3: Matrix Effect and Recovery

Analyte	Matrix Effect (%)	Recovery (%)
Tazobactam	95 - 105	> 90
Tazobactam ester-13C,d3	94 - 106	> 90

Experimental Protocols

Materials and Reagents

- Tazobactam reference standard
- Tazobactam ester-13C,d3 (Internal Standard)
- Human plasma (with anticoagulant, e.g., K2EDTA)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge

Preparation of Stock and Working Solutions

2.1. Tazobactam Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of Tazobactam reference standard.
- Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
- Store at -20°C.

2.2. Tazobactam ester-13C,d3 Internal Standard Stock Solution (1 mg/mL):

- Accurately weigh 1 mg of Tazobactam ester-13C,d3.
- Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
- Store at -20°C.

2.3. Tazobactam Working Solutions (for calibration standards and QCs):

- Prepare a series of working solutions by serially diluting the Tazobactam stock solution with 50:50 (v/v) methanol:water.

2.4. Internal Standard Working Solution (1 µg/mL):

- Dilute the Tazobactam ester-13C,d3 stock solution with acetonitrile to a final concentration of 1 µg/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of tazobactam from human plasma samples.

- Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
- Pipette 50 µL of plasma into the appropriately labeled tubes.
- For calibration standards and QCs, spike with the corresponding Tazobactam working solutions. For unknown samples, add 5 µL of 50:50 (v/v) methanol:water.
- Add 150 µL of the Internal Standard Working Solution (1 µg/mL in acetonitrile) to all tubes.
- Vortex mix all tubes for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
- Dilute the supernatant with 900 µL of ultrapure water containing 0.1% formic acid.
- Cap the vials or seal the plate and place in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

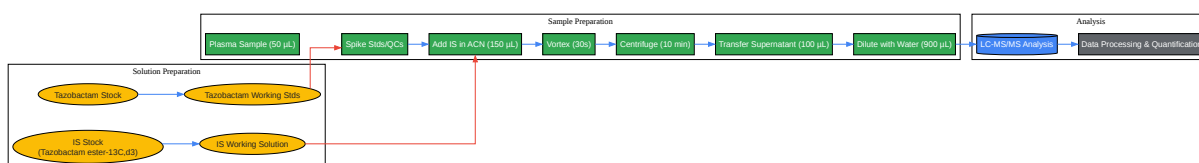
Parameter	Value
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Mass Spectrometry (MS/MS) Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transitions	Tazobactam: [Precursor Ion] -> [Product Ion]; Tazobactam ester-13C,d3: [Precursor Ion + 4 Da] -> [Product Ion]
Collision Energy	Optimized for each transition
Dwell Time	100 ms

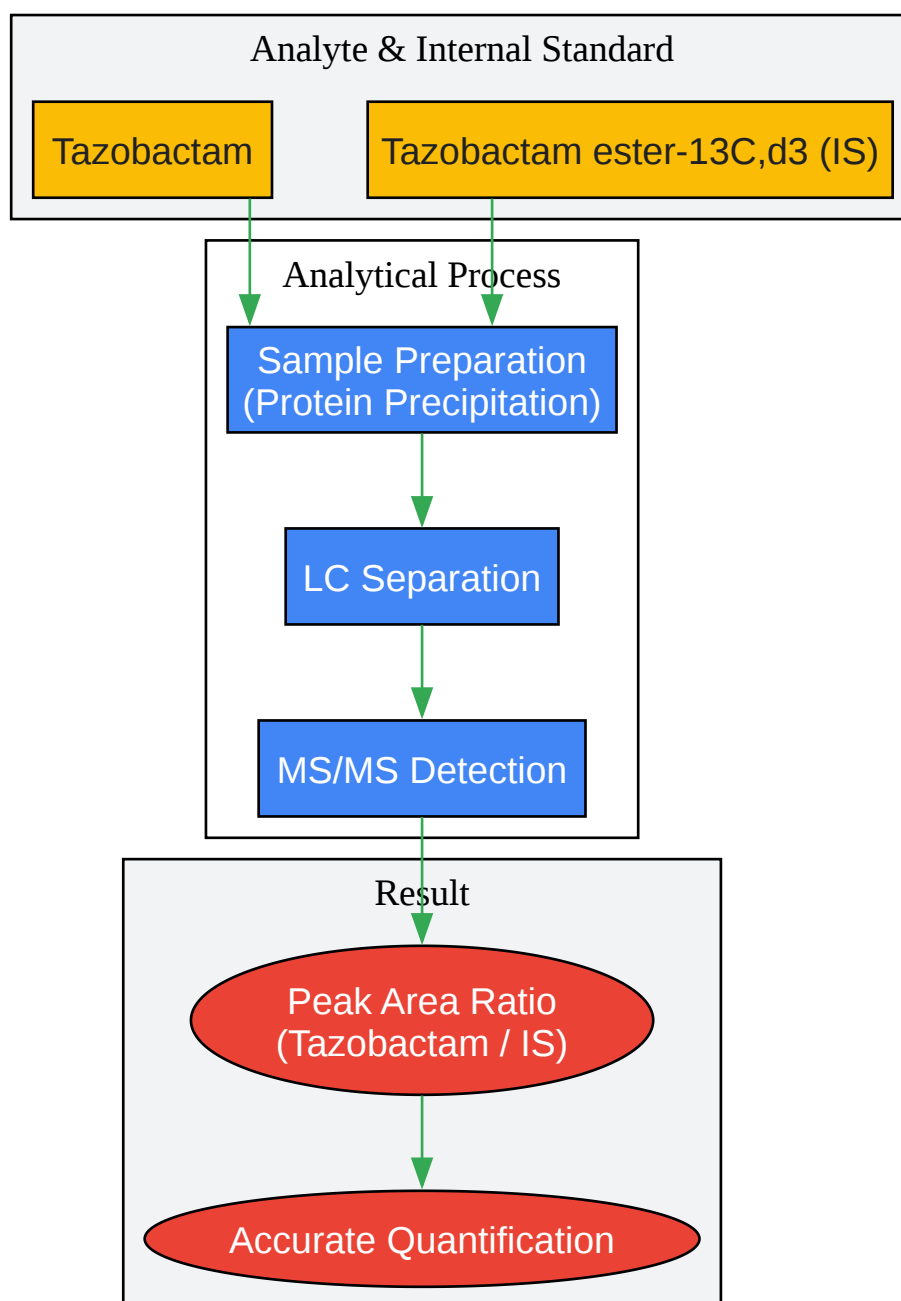
Note: The specific precursor and product ions for Tazobactam and its ester-13C,d3 labeled internal standard need to be determined by direct infusion and optimization on the mass spectrometer being used.

Diagrams



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Caption: Experimental workflow for Tazobactam quantification.



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Caption: Logic of using a stable isotope-labeled internal standard.

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References

- [1. Quantification of piperacillin, tazobactam, cefepime, meropenem, ciprofloxacin and linezolid in serum using an isotope dilution UHPLC-MS/MS method with semi-automated sample preparation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
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